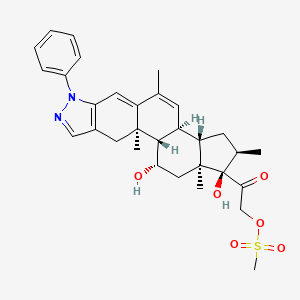

Deacylcortivazol 21-mesylate

描述

Overview of Glucocorticoid Receptor Ligands in Basic Science

Glucocorticoid receptor ligands are molecules that bind to the GR, which is a member of the nuclear receptor superfamily of transcription factors. nih.gov Upon binding a ligand, the receptor, which typically resides in the cytoplasm, translocates to the nucleus. nih.gov There, it can regulate gene expression in two primary ways:

Transactivation: The GR-ligand complex binds directly to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased expression of target genes, such as those involved in metabolism. This mechanism is linked to many of the undesirable side effects of glucocorticoid therapy. rsc.org

Transrepression: The GR-ligand complex interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby repressing the expression of pro-inflammatory genes. nih.gov This mechanism is thought to be responsible for the desired anti-inflammatory effects.

The quest in basic science is to develop selective glucocorticoid receptor modulators (SGRMs) or agonists (SEGRAs) that preferentially activate the transrepression pathway over the transactivation pathway, thus separating the therapeutic benefits from the adverse effects. rsc.orgnih.gov

Historical Context of Deacylcortivazol (B1669951) and its Derivatives

Deacylcortivazol (DAC) is a pyrazolosteroid, a class of synthetic steroids characterized by a pyrazole (B372694) ring fused to the steroid's A-ring. rsc.orgnih.gov This modification eliminates the C3-keto group, which was traditionally thought to be essential for glucocorticoid activity. nih.govnih.gov Despite this structural anomaly, DAC proved to be an exceptionally potent glucocorticoid, in some assays up to 40 times more potent than the widely used synthetic glucocorticoid, dexamethasone (B1670325). rsc.orgnih.gov

The high potency of DAC was a long-standing puzzle in steroid chemistry. The mystery was significantly unraveled when the crystal structure of the glucocorticoid receptor's ligand-binding domain (LBD) was solved with DAC bound to it. nih.govtandfonline.com The structure revealed a dramatic conformational change: the ligand-binding pocket expanded to a volume of 1,070 ų, nearly doubling the 540 ų pocket size observed when bound to dexamethasone. nih.govtandfonline.comrcsb.org This discovery highlighted the remarkable adaptability of the GR and opened a new avenue for designing novel ligands that could interact with this expanded pocket. rsc.orgnih.gov

Significance of 21-Mesylate Modifications in Steroid Research

The 21-hydroxyl group of a steroid is a common site for chemical modification because it is sterically accessible and not typically essential for the primary anti-inflammatory action of the molecule. mdpi.com One such modification is the conversion of the hydroxyl group to a mesylate (methanesulfonate) ester. The mesylate group is a good leaving group, making the C-21 position chemically reactive.

Structure

3D Structure

属性

CAS 编号 |

50630-90-5 |

|---|---|

分子式 |

C31H38N2O6S |

分子量 |

566.7 g/mol |

IUPAC 名称 |

[2-[(1S,2R,13S,14S,16R,17R,18S,20S)-17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-oxoethyl] methanesulfonate |

InChI |

InChI=1S/C31H38N2O6S/c1-18-11-22-24-12-19(2)31(36,27(35)17-39-40(5,37)38)30(24,4)15-26(34)28(22)29(3)14-20-16-32-33(25(20)13-23(18)29)21-9-7-6-8-10-21/h6-11,13,16,19,22,24,26,28,34,36H,12,14-15,17H2,1-5H3/t19-,22+,24+,26+,28-,29+,30+,31+/m1/s1 |

InChI 键 |

ZTIPMRARWYTJJD-WSHUFMFXSA-N |

SMILES |

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)C)C=NN5C6=CC=CC=C6)C |

手性 SMILES |

C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC5=C(C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)C)C=NN5C6=CC=CC=C6)C |

规范 SMILES |

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)C)C=NN5C6=CC=CC=C6)C |

同义词 |

11,17,21-trihydroxy-6,16-dimethyl-2'-phenyl-2'H-pregna-2,4,6-trieno(3,2-c)pyrazol-20-one-21-methanesulfonate deacylcortivazol 21-mesylate |

产品来源 |

United States |

Structural Derivatization and Chemical Synthesis Methodologies

Synthetic Pathways for Deacylcortivazol (B1669951) 21-Mesylate

The creation of Deacylcortivazol 21-mesylate hinges on the availability of its precursors, cortivazol (B1669445) and deacylcortivazol.

The journey to this compound often begins with cortivazol, which can be converted to deacylcortivazol (DAC). nih.gov DAC is a notable cortisol derivative featuring a phenylpyrazole group fused to the A-ring of the steroid nucleus. nih.govrsc.org This modification eliminates the C3-keto group, a structural feature traditionally considered important for glucocorticoid activity. rsc.org The synthesis of the DAC backbone can start from commercially available hydrocortisone. nih.govrsc.org A key step involves the introduction of a formyl group to the A-ring, followed by reaction with a hydrazine (B178648) to form the pyrazole (B372694) heterocycle. nih.govrsc.org

Once deacylcortivazol is obtained, the final step is the introduction of a mesylate group at the C-21 position. This is typically achieved by reacting the C-21 hydroxyl group with methanesulfonyl chloride in the presence of a suitable base.

Traut's reagent has also been utilized in reactions involving dexamethasone-21-mesylate to introduce amino groups, highlighting the utility of the C-21 mesylate as a reactive intermediate for further derivatization. mdpi.comnih.gov The choice of solvent and base is crucial for optimizing the yield and minimizing side reactions during the mesylation process.

Targeted Structural Modifications for Academic Investigation

The unique structure of deacylcortivazol, particularly the expanded ligand-binding pocket it induces in the glucocorticoid receptor, has spurred the design and synthesis of various analogs to probe structure-activity relationships. nih.govrsc.orgrsc.org

Researchers have synthesized a series of DAC-like ligands by modifying the pyrazole ring. nih.govrsc.org These modifications often involve Ullmann-type coupling reactions to introduce different pendant groups at the 1'- and 2'-positions of the pyrazole ring. nih.govrsc.orgnih.gov This approach has led to the creation of novel compounds with varying potencies. nih.govrsc.org For example, substitutions at the 2'-position with phenyl and 4-fluorophenyl groups have resulted in ligands with high cellular affinity for the glucocorticoid receptor. nih.gov The synthesis of these analogs allows for a systematic exploration of how different chemical functionalities on the pyrazole ring influence biological activity.

The synthesis of pyrazole-containing compounds from nonsymmetrical starting materials can often lead to the formation of regioisomers, which can be challenging to separate. conicet.gov.ar In the context of deacylcortivazol analogs, the formation of 1'- and 2'-substituted pyrazole regioisomers is a key aspect of their synthesis. nih.govrsc.orguab.cat The separation of these regioisomers is typically achieved using chromatographic techniques like column chromatography. nih.govuab.cat

Studies have shown that both 1'- and 2'-substituted DAC-like compounds can exhibit significant glucocorticoid activity. nih.govrsc.orgnih.gov Surprisingly, even substitutions at the 1'-position, where there is seemingly less space in the receptor's binding pocket, can produce highly potent ligands. nih.gov This finding suggests that the expanded binding pocket created by the DAC scaffold is more accommodating than initially thought, opening up new avenues for the design of selective glucocorticoid receptor modulators. nih.govrsc.orgrsc.orgnih.gov The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole formation reactions, which could be a valuable strategy in the synthesis of specific DAC analogs. conicet.gov.ar

Glucocorticoid Receptor Gr Binding and Affinity Studies

Quantitative Receptor Binding Kinetics of Deacylcortivazol (B1669951) 21-Mesylate

The binding kinetics of deacylcortivazol and its derivatives are characterized by a remarkably high affinity for the glucocorticoid receptor. This high affinity is a key determinant of its potent biological activity.

Direct measurement of the dissociation constant (Kd) for Deacylcortivazol 21-mesylate is not extensively documented in publicly available literature. However, studies on its parent compounds, cortivazol (B1669445) (CVZ) and deacylcortivazol (DAC), provide significant insights into its binding affinity. For instance, Scatchard analysis of [3H]CVZ binding in human leukemic CEM C7 cells revealed a curvilinear plot, which was resolved into two distinct binding components: a high-affinity site with a Kd of 0.4 nM and a low-affinity site with a Kd of 11 nM. oup.com In contrast, [3H]dexamethasone binding in the same cells showed a single class of binding sites with a Kd of 1.9 nM. oup.com The affinity of DAC for the GR is reported to be at least 10-fold higher than that of dexamethasone (B1670325). nih.gov

Studies on deacylcortivazol-like pyrazole (B372694) regioisomers have utilized the effective concentration for half-maximal GR translocation (KDeff) as a proxy for the dissociation constant in a cellular context. rsc.org For DAC-like ligands, the KDeff values were found to be in the low nanomolar range, comparable to or even lower than dexamethasone, underscoring their high affinity for the GR. rsc.org

Table 1: Comparative Glucocorticoid Receptor Binding Affinities

| Compound | Dissociation Constant (Kd) | Cell Line | Notes |

| Cortivazol | High affinity: 0.4 nM, Low affinity: 11 nM | CEM C7 | Two-site binding model observed. oup.com |

| Dexamethasone | 1.9 nM | CEM C7 | Single-site binding model. oup.com |

| Deacylcortivazol (DAC) | At least 10-fold higher affinity than Dexamethasone | - | nih.gov |

| DAC-like ligands | KDeff = 2-3 nM | REH (B-ALL) | KDeff reflects cellular affinity and correlates with docking energies. rsc.org |

This table presents available binding affinity data for cortivazol, dexamethasone, and deacylcortivazol derivatives to illustrate the high-affinity nature of this class of compounds.

Competitive binding assays consistently demonstrate the high potency of deacylcortivazol and its derivatives in displacing other glucocorticoids from the GR. Deacylcortivazol is reported to be approximately 40-fold more potent than dexamethasone in its biological effects, a property largely attributed to its superior receptor binding. oup.com In studies using various glucocorticoids of differing potencies, the receptor affinity of derivatives, including the C-21 mesylate, paralleled that of the parent steroids. oup.com This indicates that this compound is a significantly more potent binder to the GR than dexamethasone. oup.com

Cortivazol has been shown to compete for the same 97,000-dalton protein labeled by the affinity ligand [3H]dexamethasone mesylate, confirming that they share a binding site on the GR. oup.com Interestingly, when dexamethasone was used as the competing ligand against [3H]CVZ, it was found to bind only to the low-affinity site detected by [3H]CVZ. oup.com

Table 2: Relative Potency of Glucocorticoids in Competitive Binding

| Compound | Relative Potency vs. Dexamethasone | Key Findings |

| Deacylcortivazol (DAC) | ~40-fold more potent | Higher affinity for GR is a major contributor to its increased potency. oup.comnih.gov |

| This compound | More potent binder than dexamethasone | Receptor affinity of derivatives parallels the parent compound. oup.com |

| Cortivazol (CVZ) | High-affinity competitor | Competes with dexamethasone mesylate for GR binding. oup.com |

This table summarizes the relative potencies of deacylcortivazol and its derivatives in comparison to dexamethasone, as determined by competitive binding studies.

Specificity of Glucocorticoid Receptor Interaction

The interaction of this compound with the GR is highly specific, although it exhibits unique characteristics compared to traditional glucocorticoids.

The binding of cortivazol to the GR in CEM C7 cells suggests the presence of at least two distinct binding sites or conformations of the receptor, as evidenced by the curvilinear Scatchard plot. oup.com This is in contrast to the single binding site observed for dexamethasone. oup.com This suggests a more complex interaction of the pyrazolosteroid with the GR, which may contribute to its high potency and unique biological activity profile. While this compound is a potent agonist, it is noteworthy that it did not display the irreversible binding characteristics seen with the closely related dexamethasone mesylate under conditions that promoted covalent receptor-steroid complex formation. oup.com

Studies on GR with point mutations in the ligand-binding domain (LBD) have revealed the critical role of specific amino acid residues in the binding of deacylcortivazol. Some mutations within the LBD can significantly impact the binding affinity of glucocorticoids. nih.gov For example, certain mutations can lead to a substantial decrease in the binding affinity for dexamethasone and deacylcortivazol, in some cases eliminating detectable steroid binding. nih.govacs.org

Interestingly, some mutations have been shown to marginally affect the binding affinity of deacylcortivazol while dramatically altering the efficacy and potency of the compound in gene induction and repression. nih.gov This suggests that minor structural changes in the GR LBD can have profound functional consequences that are not solely predicted by changes in binding affinity. acs.orgnih.gov For instance, mutations can differentially affect the EC50 values for deacylcortivazol compared to dexamethasone, indicating a change in the relative ligand-binding specificity. oup.com

Ligand-Induced Glucocorticoid Receptor Conformational Dynamics

The binding of this compound to the GR induces significant conformational changes in the receptor, which are fundamental to its mechanism of action.

The binding of deacylcortivazol to the GR's LBD leads to a dramatic expansion of the ligand-binding pocket. researchgate.net X-ray crystallography studies have shown that the volume of the binding pocket nearly doubles, increasing from approximately 540 ų when bound to dexamethasone to 1,070 ų when bound to deacylcortivazol. researchgate.net This remarkable conformational adaptability of the GR accommodates the bulky phenylpyrazole group of deacylcortivazol. researchgate.net

Molecular and Cellular Mechanisms of Action

Agonist Activity and Glucocorticoid Receptor Activation

Deacylcortivazol (B1669951) 21-mesylate's primary mechanism of action involves its function as a potent agonist for the glucocorticoid receptor. This interaction initiates a cascade of molecular events that ultimately modulate gene expression.

Characterization as a Full Glucocorticoid Agonist

Deacylcortivazol 21-mesylate is recognized as a full glucocorticoid agonist. researchgate.netoup.com Unlike partial agonists or antagonists, a full agonist is capable of eliciting the maximum possible response from the glucocorticoid receptor. Studies comparing the biological activities of various glucocorticoid derivatives have shown that while modifications to steroids like dexamethasone (B1670325) and cortisol can lead to antagonistic properties, both deacylcortivazol and its 21-mesylate derivative retain full agonist activity. oup.com This potent agonist nature is a key characteristic of its pharmacological profile. researchgate.net

Glucocorticoid Receptor Translocation to the Nucleus

Upon binding by an agonist such as this compound, the glucocorticoid receptor undergoes a conformational change. nih.gov This change is a critical step that leads to the dissociation of the receptor from a chaperone complex, which includes heat shock protein 90 (HSP90), that retains it in the cytoplasm. nih.gov Following this dissociation, the ligand-bound GR translocates into the nucleus. nih.govrsc.orgrsc.org This nuclear translocation is a hallmark of GR activation and is essential for the receptor to carry out its function as a ligand-activated transcription factor. nih.govrsc.orgrsc.org Research has demonstrated that the affinity of a ligand for GR is correlated with its ability to induce this nuclear translocation. rsc.org

Transcriptional Regulation by this compound

Once inside the nucleus, the this compound-GR complex directly influences the transcription of target genes, leading to the wide-ranging effects of glucocorticoids.

Modulation of Glucocorticoid-Responsive Gene Expression

The primary role of the activated glucocorticoid receptor is to modulate the expression of glucocorticoid-responsive genes. nih.govontosight.ainih.gov It achieves this by binding to specific DNA sequences known as glucocorticoid response elements (GREs) located in the regulatory regions of target genes. nih.gov This binding can either activate or repress gene transcription. nih.gov The interaction of corticosteroids like this compound with the GR influences the transcription of genes involved in inflammatory responses and immune regulation. ontosight.ai Studies have utilized reporter genes, such as those driven by the mouse mammary tumor virus long terminal repeat, to measure the induction of glucocorticoid-regulated gene expression. nih.gov

Differential Gene Induction and Repression Profiles

The transcriptional activity of the glucocorticoid receptor is complex, with the ability to both induce and repress a wide array of genes. ontosight.aiscispace.com Ligand-bound GR can repress the transcription of genes that are activated by other transcription factors like nuclear factor-κB (NF-κB) and activator protein 1 (AP-1), which is a major basis for the anti-inflammatory effects of glucocorticoids. nih.gov The specific pattern of gene induction and repression can be influenced by the nature of the glucocorticoid ligand. While this compound acts as a full agonist for some gene induction, other related compounds can exhibit different profiles, highlighting the potential for selective modulation of GR activity. scispace.com

Interaction with Glucocorticoid Receptor Cofactors

The transcriptional activity of the glucocorticoid receptor is not solely dependent on ligand binding but is also modulated by its interaction with a variety of protein cofactors. These cofactors, which include coactivators and corepressors, can significantly influence the magnitude and specificity of the transcriptional response.

Mechanisms of Cellular Response and Signalling Pathways

The engagement of the glucocorticoid receptor by this compound triggers a cascade of signaling events within the cell, leading to various cellular responses.

Glucocorticoids are well-documented regulators of cell proliferation and can induce cell cycle arrest in various cell types, particularly in lymphoid lineages. This effect is a cornerstone of their use in treating certain hematological malignancies. The specific mechanisms by which this compound may influence cell cycle progression have not been detailed in the available research.

The induction of apoptosis, or programmed cell death, is another critical mechanism by which glucocorticoids exert their therapeutic effects, especially in cancer chemotherapy. While Deacylcortivazol-like compounds have been shown to be cytotoxic to leukemia cells, with this cytotoxicity being dependent on the expression of the glucocorticoid receptor, the specific molecular pathways of apoptosis initiated by this compound have not been elucidated in the reviewed literature. rsc.org

Studies on the cytotoxic effects of this compound have been conducted in murine cell lines. In one study, the compound exhibited variable toxicity, causing a 25% to 75% reduction in total cellular protein in one cell line. oup.com In contrast, in another cell line, 1361.5, it was found to be significantly less toxic, with less than a 10% decrease in total cellular protein. oup.com In this less affected cell line, this compound acted as a full agonist for the induction of LTR-v-rasH expression. oup.com Further research has indicated that many deacylcortivazol-like ligands demonstrate cytotoxicity in leukemia cells, an effect that is contingent on the presence of the glucocorticoid receptor. rsc.org

| Cell Line | Cytotoxicity Observation | Reference |

| Murine Cell Line (unspecified) | Variable, 25% to 75% reduction in total cell protein | oup.com |

| 1361.5 (Murine) | Much less toxic, <10% decrease in total cellular protein | oup.com |

| Leukemia Cells | Cytotoxic (for Deacylcortivazol-like ligands) | rsc.org |

Comparative Mechanistic Analysis with Dexamethasone 21-Mesylate

A comparative analysis of this compound and Dexamethasone 21-mesylate reveals fundamental differences in their interaction with the glucocorticoid receptor, which in turn leads to distinct pharmacological profiles.

Dexamethasone 21-mesylate is an electrophilic affinity label that forms a covalent bond with the glucocorticoid receptor within its steroid-binding cavity. researchgate.net This irreversible binding is associated with its potent and long-lasting antiglucocorticoid activity, although it also exhibits partial agonist effects at higher concentrations. researchgate.net The formation of covalent receptor-Dexamethasone 21-mesylate complexes leads to a reduced capacity for nuclear binding. researchgate.net

In stark contrast, this compound does not covalently label glucocorticoid receptors. nih.govresearchgate.net This is thought to be due to the aforementioned rearrangement of the GR's ligand-binding domain to fit the bulkier deacylcortivazol structure, which may alter the positioning of reactive residues, preventing covalent bond formation. nih.gov Despite its inability to form a covalent bond, this compound functions as a full glucocorticoid agonist. oup.comresearchgate.net This was notably observed in cell lines where Dexamethasone 21-mesylate displayed minimal to no agonist activity. oup.com This suggests that this compound is more efficient at inducing a productive, agonistic conformation of the receptor through non-covalent interactions.

| Feature | This compound | Dexamethasone 21-mesylate | Reference |

| Receptor Binding | Non-covalent | Covalent (Affinity Labeling) | nih.govresearchgate.net |

| Primary Activity | Full Glucocorticoid Agonist | Antiglucocorticoid with Partial Agonist Activity | oup.comresearchgate.net |

| Nuclear Binding of Complex | Assumed to be efficient for agonist activity | Decreased capacity for nuclear binding | researchgate.net |

This comparative analysis underscores how subtle modifications to the steroid structure and the resulting differences in receptor interaction can lead to profoundly different pharmacological outcomes.

Distinctions in Agonist versus Antagonist Activity

The functional outcome of a steroid's interaction with the glucocorticoid receptor can be agonistic (activating the receptor) or antagonistic (blocking the receptor). The addition of specific chemical groups can often shift this balance. For instance, the incorporation of a C-21 mesylate group into the structures of cortisol and dexamethasone confers potent antiglucocorticoid (antagonist) activity. nih.govresearchgate.net In stark contrast, this compound, which also possesses this C-21 mesylate group, functions as a full agonist. nih.govresearchgate.net

The potent agonist activity of the parent DAC is retained in its 21-mesylate derivative. Studies comparing series of modified steroids have shown that while the biological activities of dexamethasone and cortisol derivatives were primarily antagonistic, both deacylcortivazol derivatives tested were full agonists. nih.gov This suggests that the powerful activating signal inherent in the deacylcortivazol structure overrides the antagonistic effects typically conferred by the C-21 mesylate group. nih.gov The receptor affinity of these derivatives was found to parallel that of their parent steroids, indicating that the high affinity of DAC for the GR is a contributing factor to the agonist nature of its mesylated form. nih.gov

| Parent Steroid | C-21 Mesylate Derivative | Observed Biological Activity | Reference |

|---|---|---|---|

| Cortisol | Cortisol 21-mesylate | Antagonist | nih.govuantwerpen.be |

| Dexamethasone | Dexamethasone 21-mesylate | Predominantly Antagonist | nih.govnih.govnih.gov |

| Deacylcortivazol | This compound | Full Agonist | nih.gov |

Role of Covalent Receptor Modification versus Non-Covalent Binding

The mechanism by which steroid mesylates exert their effects is often tied to their ability to form covalent bonds with the receptor. Dexamethasone 21-mesylate (Dex-Mes), for example, is a well-characterized affinity label that forms an irreversible, covalent bond within the steroid-binding site of the glucocorticoid receptor. researchgate.netuantwerpen.be This covalent modification is believed to be responsible for its potent and irreversible antiglucocorticoid activity. researchgate.netnih.gov The resulting covalent receptor-Dex-Mes complex has a decreased capacity for nuclear binding, which may contribute to its antagonist function. researchgate.netnih.gov

In contrast, this compound operates through a different mechanism. Despite its structural similarity to Dex-Mes, it does not act as an affinity label for the glucocorticoid receptor. researchgate.net Research has shown that this compound functions as a full glucocorticoid agonist without forming covalent bonds with the receptor protein. researchgate.net Its activity is therefore the result of conventional, non-covalent binding.

This non-covalent interaction is consistent with the binding mode of its parent compound, deacylcortivazol (DAC). DAC binds non-covalently to the GR LBD, inducing a productive conformational change that facilitates the recruitment of coactivators and initiates gene transcription. nih.govresearchgate.net The full agonist activity of this compound is thus attributed to its ability to bind to the receptor with high affinity and induce an active conformation, all without forming a permanent covalent linkage. nih.govresearchgate.net While it was noted that this compound was capable of covalently labeling bovine serum albumin, it did not significantly label receptors or other cytosol proteins, reinforcing the specificity of its non-covalent interaction with the GR. researchgate.net

| Compound | Primary Interaction with Glucocorticoid Receptor | Resulting Activity | Reference |

|---|---|---|---|

| Dexamethasone 21-mesylate | Covalent Binding (Affinity Labeling) | Antagonist | researchgate.netuantwerpen.benih.gov |

| This compound | Non-Covalent Binding | Full Agonist | nih.govresearchgate.net |

Structure Activity Relationships Sar and Derivatives Research

Influence of the 21-Mesylate Group on Glucocorticoid Receptor Activity

While specific research on Deacylcortivazol (B1669951) 21-mesylate is not extensively detailed in available literature, the effects of a 21-mesylate modification can be inferred from studies on other potent glucocorticoid backbones, such as dexamethasone (B1670325) and cortisol.

The C-21 position of glucocorticoids is critical for agonist activity, typically featuring a hydroxyl group that forms important hydrogen bonds within the GR's ligand-binding pocket. Replacing this hydroxyl with a mesylate (methanesulfonate) group introduces a highly reactive α-keto mesylate. This functional group can act as an affinity label, forming a covalent bond with the receptor. nih.govnih.gov

Studies on dexamethasone 21-mesylate (Dex-Mes) have shown that this modification results in an irreversible antiglucocorticoid effect. nih.govnih.gov The mesylate group makes the compound a reactive electrophile, allowing it to form a stable, covalent bond with nucleophilic residues in the receptor's binding site. nih.govnih.gov This covalent interaction permanently blocks the receptor, leading to antagonist activity. nih.gov Therefore, the primary contribution of the 21-mesylate group is to convert a potent agonist scaffold into an irreversible antagonist through covalent modification of the glucocorticoid receptor. nih.gov

The activity of 21-mesylate-modified steroids contrasts sharply with that of traditional C-21 modifications.

C-21 Hydroxyl (e.g., Cortisol, Dexamethasone): The presence of a C-21 hydroxyl group is a hallmark of glucocorticoid agonists, facilitating the necessary interactions for receptor activation and subsequent gene transcription.

C-21 Esters (e.g., Cortisone Acetate): Esterification at the C-21 position often creates prodrugs that are metabolized in vivo to release the active C-21 hydroxyl form.

C-21 Thioethers: In the development of DAC-like compounds, C-21 thioethers have been utilized, and substitutions on the pyrazole (B372694) ring of this backbone have produced compounds with a wide range of transcriptional activities. nih.govrsc.org

C-21 Mesylates (e.g., Dexamethasone-21-mesylate, Cortisol-21-mesylate): These compounds act as antagonists. nih.govnih.govproquest.com While they bind to the GR, their affinity is generally lower than the parent compound. proquest.com The key feature is their ability to covalently bind to the receptor, leading to long-term, irreversible antagonism. nih.govnih.gov However, some 21-mesylate derivatives have been found to be inactive or only weak agonists in vivo, suggesting that their therapeutic utility as antiglucocorticoid agents may be limited. proquest.com

Modifications to the Deacylcortivazol Backbone and Their Impact

Research has extensively explored how modifying the DAC backbone, particularly the fused pyrazole ring, can modulate its interaction with the GR.

Systematic substitution at the 1'- and 2'-positions of the pyrazole ring on a DAC-like backbone has revealed that this region is surprisingly accommodating, yielding compounds with a wide range of potencies. nih.gov

2'-Position Substitutions: Efforts to exploit the expanded binding pocket have often focused on the 2'-position of the pyrazole, which is considered the most expansive area. nih.govrsc.org Aromatic and aliphatic groups substituted at this position have produced ligands with significant GC activity. nih.govrsc.org Specifically, phenyl and 4-fluorophenyl substitutions resulted in high cellular affinity for the GR and potency more than five times greater than dexamethasone. nih.govrsc.orgrsc.org Conversely, adding a methoxy (B1213986) group at the 2'-position severely diminishes the compound's potency. nih.govrsc.org

1'-Position Substitutions: Surprisingly, substitutions at the 1'-position can also be well-tolerated and even lead to highly potent ligands. nih.gov Phenyl substitution at the 1'-position yielded a high-affinity ligand that is approximately ten times more potent than dexamethasone. nih.govrsc.org This was an unexpected finding, as there appeared to be little room in the binding pocket to accommodate modifications at this position. nih.govrsc.org However, other modifications at the 1'-position have been shown to be markedly less potent. nih.govrsc.org

The potency of both 1'- and 2'-substituted DAC-like compounds correlates linearly with their cellular affinity, but with different slopes, suggesting distinct modes of interaction with the glucocorticoid receptor. nih.govrsc.org

| Compound Series | Substitution Position | Substituent | Relative Potency vs. Dexamethasone | Key Finding |

|---|---|---|---|---|

| DAC-like | 2' | Phenyl | >5x | High affinity and potency. nih.govrsc.org |

| DAC-like | 2' | 4-Fluorophenyl | >5x | High affinity and potency, fluorine enhances activity. nih.govrsc.org |

| DAC-like | 2' | Methoxy | Severely blunted | Demonstrates sensitivity of the pocket to specific functional groups. nih.govrsc.org |

| DAC-like | 1' | Phenyl | ~10x | Surprisingly high potency, indicating unexpected pocket flexibility. nih.govrsc.org |

One of the most significant discoveries related to DAC is its ability to induce a dramatic conformational change in the glucocorticoid receptor upon binding. nih.gov

Crystal structure analysis has revealed that DAC binding expands the GR's ligand-binding pocket to a size of 1,070 ų, effectively doubling the 540 ų volume of the pocket when bound to dexamethasone. researchgate.nettandfonline.com This remarkable expansion is a key feature of DAC's interaction with the receptor and highlights the conformational adaptability of the GR. researchgate.nettandfonline.com The phenylpyrazole group of DAC is instrumental in this expansion, creating a new, larger pocket that can be exploited for designing novel derivatives. nih.gov Even though DAC itself only occupies about half of this newly expanded pocket, it forms intricate interactions with the receptor that account for its high-affinity binding. researchgate.nettandfonline.com This expanded pocket provides a unique opportunity for new modes of interaction between ligands and the receptor, which can be accessed through chemical modifications to the pyrazole ring. nih.govrsc.org

Development of Novel Selective Glucocorticoid Receptor Modulators (SEGRAs) from the Deacylcortivazol Scaffold

The unique properties of Deacylcortivazol make it a promising scaffold for generating Selective Glucocorticoid Receptor Modulators (SEGRMs), also known as Selective Glucocorticoid Receptor Agonists (SEGRAs). nih.govrsc.org These modulators aim to dissociate the anti-inflammatory effects of glucocorticoids from their adverse metabolic side effects. nih.gov The development of SEGRAs is based on the principle of designing compounds that favor specific GR-mediated actions (like transrepression, associated with anti-inflammatory effects) over others (like transactivation, linked to side effects). nih.govcore.ac.uk

The DAC scaffold is particularly suitable for this purpose for several reasons:

High Potency: Its intrinsic high potency means that derivatives can be designed to retain desired activities while potentially reducing others. nih.gov

Expanded Binding Pocket: The unique, expanded binding pocket induced by DAC allows for chemical modifications that are not possible with traditional steroid backbones. nih.govnih.gov This provides a novel template for designing derivatives with unique interaction profiles that could confer selectivity. researchgate.netnih.gov

Proven Malleability: Research has already shown that substitutions on the pyrazole ring can lead to new, highly potent glucocorticoids, demonstrating that the expanded pocket is accommodating and can be chemically probed to fine-tune activity. nih.govrsc.org

By exploring the structure-activity relationships of the DAC backbone, particularly through modifications within the expanded binding pocket, researchers aim to develop new selective modulators with improved therapeutic profiles. nih.govnih.gov

Advanced Research Methodologies and Preclinical Models

In Vitro Cell Culture Models for Receptor-Ligand Studies

In vitro cell culture systems are fundamental tools for studying the cellular and molecular pharmacology of glucocorticoids. These models allow for controlled experiments to dissect receptor binding, transcriptional activity, and cellular responses.

A variety of human and animal cell lines are employed to study the effects of glucocorticoids, with their responses often categorized as either sensitive or resistant to glucocorticoid-induced effects, such as apoptosis.

HTC Cells : Rat hepatoma tissue culture (HTC) cells are a key model for studying glucocorticoid receptors. Research on dexamethasone (B1670325) 21-mesylate, a structurally related affinity label, has utilized HTC cells to characterize the covalent binding to the glucocorticoid receptor. nih.gov

CEM-C7 and CEM-C1 Cells : The human T-cell acute lymphoblastic leukemia (ALL) cell line, CCRF-CEM, and its subclones are widely used. The CEM-C7 line is known to be sensitive to glucocorticoid-induced apoptosis. nih.govcytion.comresearchgate.net In contrast, the CEM-C1 subclone is resistant to these apoptotic effects, often due to insufficient glucocorticoid receptor expression. researchgate.netcellosaurus.org This pair of cell lines provides a valuable model for comparative studies to understand the mechanisms of glucocorticoid resistance.

REH Cells : This is a human cell line established from a patient with B-cell precursor acute lymphoblastic leukemia. taylorandfrancis.com It is used in leukemia research, including studies on the genetic and molecular bases of the disease's response to therapies.

CV-1 Cells : The CV-1 cell line was derived from the kidney of a male African green monkey. researchgate.net These cells are utilized in various biological studies, including as a host for transfection experiments to study gene regulation.

U2OS Cells : U2OS is a human osteosarcoma cell line that lacks endogenous steroid receptors. researchgate.netpnas.org This characteristic makes it an excellent model for ectopically expressing wild-type or mutant glucocorticoid receptors to study their function and the resulting changes in gene expression and cell cycle progression without interference from endogenous receptors. researchgate.netnih.govcytion.comatcc.org

IM-9 Cells : IM-9 is a human B-lymphoblastoid cell line. nih.gov While originally thought to be a myeloma line, it is now classified as an EBV-transformed B-lymphoblastoid line. nih.gov IM-9 cells are considered resistant to glucocorticoid-mediated apoptosis and are used in studies of hormone-receptor interactions, including those involving glucocorticoid and insulin (B600854) receptors. researchgate.netnih.gov

| Cell Line | Origin | Glucocorticoid Response | Common Application in GR Research |

|---|---|---|---|

| HTC | Rat Hepatoma | Sensitive | Affinity labeling and receptor characterization nih.gov |

| CEM-C7 | Human T-cell ALL | Sensitive | Studies of glucocorticoid-induced apoptosis nih.govresearchgate.net |

| CEM-C1 | Human T-cell ALL | Resistant | Comparative studies on mechanisms of resistance researchgate.netcellosaurus.org |

| REH | Human B-cell precursor ALL | Variable | General leukemia therapy response studies taylorandfrancis.com |

| CV-1 | Monkey Kidney Fibroblast | N/A (used as host) | Transfection and gene regulation studies researchgate.net |

| U2OS | Human Osteosarcoma | N/A (used as host) | Studying ectopically expressed GR and target gene regulation researchgate.netpnas.org |

| IM-9 | Human B-lymphoblastoid | Resistant | Hormone-receptor interaction studies researchgate.netnih.gov |

Reporter gene assays are a cornerstone for quantifying the transcriptional activity of the glucocorticoid receptor in response to ligands like Deacylcortivazol (B1669951) 21-mesylate. These systems link GR activity to the expression of an easily measurable protein, such as luciferase.

GREtkLUC : This type of reporter construct contains one or more glucocorticoid response elements (GREs)—specific DNA sequences that the GR-ligand complex binds to—placed upstream of a minimal promoter (like thymidine (B127349) kinase, tk) and the luciferase gene (LUC). Binding of the activated GR to the GREs drives the expression of luciferase, and the resulting light emission is proportional to the receptor's transcriptional activity.

MMTVLuc : This widely used reporter system utilizes the long terminal repeat (LTR) of the Mouse Mammary Tumor Virus (MMTV). The MMTV LTR contains well-characterized GREs and acts as a glucocorticoid-inducible promoter. nih.gov When linked to the luciferase gene (MMTVLuc), it allows for the sensitive detection of GR activation by steroidal compounds. nih.gov

These assays are critical for determining a compound's potency (EC50) and efficacy (maximal activation) and for distinguishing between agonists, partial agonists, and antagonists of the glucocorticoid receptor.

Molecular Biology Techniques in Deacylcortivazol 21-Mesylate Research

Molecular biology techniques are indispensable for dissecting the downstream consequences of GR activation by this compound, from changes in gene transcription to altered protein levels.

Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive method used to measure the expression levels of specific messenger RNA (mRNA) transcripts. After treatment of cells with a glucocorticoid, total RNA is isolated and reverse-transcribed into complementary DNA (cDNA). qRT-PCR then amplifies and quantifies the cDNA corresponding to specific GR target genes. This technique allows researchers to determine whether a glucocorticoid induces (upregulates) or represses (downregulates) the transcription of genes of interest.

Several genes are known to be regulated by glucocorticoids and are frequently studied targets:

IGFBP1 (Insulin-like Growth Factor-Binding Protein 1) : Glucocorticoids are known to increase the steady-state levels of IGFBP1 mRNA. nih.gov The IGFBP1 gene promoter contains a glucocorticoid response element (GRE), making it a direct target for GR-mediated activation. nih.gov

I6PK (Inositol Hexaphosphate Kinase-3) : The I6PK gene has been identified as being glucocorticoid-inducible in studies using U2OS cells. researchgate.netpnas.org Its expression can be modulated by GR, although it may be less sensitive to certain GR mutations compared to other target genes. pnas.orgpnas.org

LAD1 (Ladinin-1) : LAD1 is another gene whose expression is regulated by glucocorticoids. nih.gov It has been studied in the context of different functional surfaces of the glucocorticoid receptor. pnas.org Glucocorticoids are also noted to induce neutrophil adherence deficits, a process related to the broader family of leukocyte adhesion deficiencies (LAD). taylorandfrancis.com

| Target Gene | Full Name | Regulation by Glucocorticoids | Reference |

|---|---|---|---|

| IGFBP1 | Insulin-like Growth Factor-Binding Protein 1 | Upregulated | nih.govnih.gov |

| I6PK | Inositol Hexaphosphate Kinase-3 | Upregulated | researchgate.netpnas.org |

| LAD1 | Ladinin-1 | Regulated (context-dependent) | pnas.orgnih.gov |

Western Blot, or immunoblotting, is a technique used to detect and quantify specific proteins in a cell extract. Following treatment with a compound like this compound, cells are lysed, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with an antibody specific to the protein of interest, such as the glucocorticoid receptor or a downstream effector protein. This method can be used to assess changes in total protein levels, post-translational modifications (like phosphorylation), or the expression of different protein isoforms, such as GRα and GRβ. researchgate.net For example, Western blotting has been used to demonstrate that glucocorticoid treatment can lead to reduced expression of the anti-apoptotic protein Bcl-2 in U2OS cells.

Biophysical and Biochemical Analytical Approaches

To understand the direct interaction between a ligand and its receptor, biophysical and biochemical methods are employed. A key technique in the study of glucocorticoid receptors is affinity labeling, particularly with reactive mesylate derivatives.

Dexamethasone 21-mesylate, a compound closely related to this compound, serves as a prototypical affinity label for the GR. nih.gov In this approach, a tritiated (radioactive) version of the molecule, [3H]dexamethasone 21-mesylate, is incubated with cell extracts or purified receptors. The mesylate group forms a stable, covalent bond with a nucleophilic residue within the steroid-binding pocket of the receptor.

This covalent linkage allows the receptor to be permanently "tagged." The labeled receptor can then be identified and characterized. For instance, by subjecting the labeled cell extract to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the molecular weight of the glucocorticoid receptor can be determined by detecting the radioactive band. nih.gov This approach has been instrumental in identifying the GR as a protein with a molecular weight of approximately 85,000-97,000 Daltons, depending on the cell type.

Radioligand Binding Assays and Scatchard Analysis

Radioligand binding assays are a cornerstone technique for quantifying the interaction between a ligand and its receptor. revvity.comspringernature.com This method provides critical data on receptor density (Bmax) and the ligand's binding affinity (Kd). revvity.com The process involves incubating a radiolabeled ligand, such as a tritiated version of a potent glucocorticoid, with a source of glucocorticoid receptors, typically derived from cell or tissue preparations. springernature.comnih.gov

The principle of the assay relies on the law of mass action, describing the reversible binding of a ligand to its receptor to form a complex. nih.gov To characterize a compound like this compound, competition binding experiments are often performed. In this setup, a fixed concentration of a radiolabeled glucocorticoid is competed with varying concentrations of the unlabeled test compound. The ability of this compound to displace the radioligand from the receptor is measured, from which its inhibitory constant (Ki) can be calculated, providing a measure of its binding affinity. A related compound, dexamethasone 21-mesylate, has been utilized as an affinity label for glucocorticoid receptors, indicating its strong and specific interaction. nih.govnih.gov This covalent binding is a powerful tool for receptor identification and characterization. nih.gov

The data generated from these binding assays are frequently analyzed using a Scatchard plot. nih.gov This graphical method linearizes the binding data, plotting the ratio of bound to free radioligand against the concentration of bound radioligand.

Binding Affinity (Kd): The dissociation constant, determined from the negative reciprocal of the slope of the Scatchard plot. A lower Kd value signifies higher binding affinity.

Receptor Density (Bmax): The total concentration of receptor sites, determined from the x-intercept of the plot.

This analysis allows researchers to determine if the ligand binds to a single class of receptors or multiple sites. uah.es

| Parameter | Description | Determined From | Significance |

| Kd (Dissociation Constant) | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. | Negative reciprocal of the slope of the Scatchard plot. | Measures the affinity of the ligand for the receptor. A lower Kd indicates higher affinity. |

| Bmax (Maximum Binding Capacity) | The total number of receptor sites in the preparation. | X-intercept of the Scatchard plot. | Provides information on the density of the target receptor in a given tissue or cell type. |

| Ki (Inhibitory Constant) | The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. | Calculated from the IC50 value in a competition assay. | Represents the binding affinity of an unlabeled (test) drug. |

Chromatographic Techniques for Research Compound Analysis (e.g., RP-HPLC)

Chromatographic techniques are essential for the analysis and quality control of research compounds. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a particularly powerful and widely used method for the separation, identification, and quantification of corticosteroids. akjournals.com This technique is critical for verifying the purity of this compound and separating it from any precursors, impurities, or degradation products. nih.gov

In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl silica, C18), while the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. acs.orgasianpubs.org When a sample is injected, polar compounds in the mixture pass through the column more quickly, while nonpolar compounds are retained longer due to their interaction with the nonpolar stationary phase. This differential retention allows for the effective separation of structurally similar corticosteroids. nih.govmtc-usa.com

The development of an RP-HPLC method for a compound like this compound involves optimizing several parameters to achieve baseline separation of all components of interest. These parameters include the choice of column, the composition of the mobile phase (often using a gradient elution where the solvent composition is changed over time), flow rate, and column temperature. acs.org Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, typically around 254 nm for glucocorticoids. acs.orgmtc-usa.com The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. nih.gov

| Parameter | Typical Condition for Corticosteroid Analysis | Purpose |

| Stationary Phase (Column) | C18 (Octadecylsilyl), 150 mm x 4.6 mm, 3-5 µm particle size nih.govacs.org | Provides a nonpolar surface for the separation of compounds based on hydrophobicity. |

| Mobile Phase | Gradient mixture of Water/Buffer and Acetonitrile/Methanol acs.orgasianpubs.org | The polar solvent system elutes compounds from the column. Gradient elution allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min asianpubs.org | Controls the speed at which the mobile phase and analytes pass through the column, affecting resolution and analysis time. |

| Detection | UV Absorbance at ~254 nm acs.orgmtc-usa.com | Quantifies the amount of compound eluting from the column by measuring its absorption of UV light. |

| Column Temperature | 40 °C acs.org | Affects solvent viscosity and reaction kinetics, which can improve peak shape and separation efficiency. |

High-Throughput Screening for Modulators of Glucocorticoid Receptor Activity

High-Throughput Screening (HTS) encompasses a set of automated methods used to rapidly assess the biological or biochemical activity of a large number of compounds. nih.gov In the context of the glucocorticoid receptor (GR), HTS assays are invaluable for identifying and characterizing novel GR modulators, including agonists, antagonists, and selective modulators. oup.comnih.gov These screens are typically performed in cell-based formats using multi-well plates (e.g., 1536-well) to maximize throughput. oup.com

A common HTS approach for GR activity involves a reporter gene assay. nih.gov In this system, a cell line (e.g., human embryonic kidney HEK293 or lung carcinoma A549 cells) is genetically engineered to contain a reporter gene, such as luciferase or green fluorescent protein (GFP). nih.gov The expression of this reporter gene is controlled by a promoter containing multiple glucocorticoid response elements (GREs).

When a GR agonist like this compound is added to the cells, it binds to the GR. The ligand-receptor complex then translocates to the nucleus, binds to the GREs, and drives the transcription of the reporter gene. The resulting signal (light from luciferase or fluorescence from GFP) is proportional to the level of GR activation and can be measured by an automated plate reader. nih.gov This system can be used to screen large chemical libraries to find new modulators or to characterize the dose-response relationship and efficacy of a specific compound. oup.com More advanced HTS assays can monitor changes in both the maximal activity (Amax) and the potency (EC50) of the receptor in response to different compounds. nih.govoup.com

| Component | Example | Function |

| Cell Line | A549 (Human Lung Carcinoma), HEK293 (Human Embryonic Kidney) nih.gov | Provides the cellular machinery, including endogenous or transfected Glucocorticoid Receptors (GR). |

| Reporter Construct | GRE-Luciferase doc-events.nl | A plasmid containing a promoter with Glucocorticoid Response Elements (GREs) driving the expression of a reporter gene. |

| Reporter Gene | Firefly Luciferase, Green Fluorescent Protein (GFP) nih.gov | Produces a quantifiable signal (light or fluorescence) upon activation of the GRE promoter. |

| Test Compound | Compound Library (e.g., LOPAC1280) or specific ligand like this compound. oup.com | The substance being tested for its ability to modulate GR activity (agonist, antagonist, etc.). |

| Detection Instrument | Plate Reader (Luminometer/Fluorometer) | Measures the output signal from the reporter gene across all wells of the microplate. |

Future Directions and Unexplored Avenues in Academic Research

Elucidating Undiscovered Glucocorticoid Receptor Interaction Modes

The interaction of Deacylcortivazol (B1669951) with the glucocorticoid receptor (GR) is known to be unconventional. Unlike traditional steroids, the binding of DAC induces a significant conformational change in the receptor, effectively doubling the size of the ligand-binding pocket despite the molecule itself being only about 25% larger than dexamethasone (B1670325) rsc.org. This discovery opens up a major avenue for future research: exploring the full extent of the GR's structural plasticity.

Future studies should focus on:

Mapping the Expanded Pocket: High-resolution structural biology techniques, such as cryo-electron microscopy, could be used to visualize the precise interactions between Deacylcortivazol 21-mesylate and the expanded GR binding pocket. This would help understand how the receptor accommodates the bulky phenylpyrazole group.

Differential Positioning: Research indicates that compounds with bulky substituents, like DAC, are positioned differently within the GR's steroid-binding groove compared to canonical glucocorticoids nih.gov. Further investigation is needed to determine how the addition of the 21-mesylate group influences this unique positioning and whether it alters the conformation of the receptor.

Regioisomer Interactions: Studies on DAC-like pyrazole (B372694) regioisomers have shown that substitutions at the 1'- and 2'-positions result in different modes of interaction with the GR rsc.orgnih.gov. This suggests the expanded pocket is more accommodating than previously thought rsc.orgnih.gov. A key future direction is to systematically synthesize and test this compound analogues with varied substitutions on the pyrazole ring to map these novel interaction modes and their impact on GR activity nih.gov.

Theoretical Applications of this compound as a Research Probe in Glucocorticoid Signaling

The unique properties of this compound make it a potentially powerful tool for studying glucocorticoid signaling. Its ability to induce a novel conformation in the GR provides a unique opportunity to probe the receptor's function.

Theoretical applications include:

Probing Allostery and Plasticity: Because DAC binding creates an expanded ligand-binding pocket, this compound can be used as a molecular probe to explore the limits of the GR's structural flexibility and to identify allosteric sites that may not be accessible with conventional ligands rsc.org.

Covalent Labeling of the GR: The 21-mesylate (methanesulfonate) group is a reactive moiety. Similar to dexamethasone 21-mesylate, which has been used for covalent labeling of the GR, this compound could theoretically be used as an irreversible ligand nih.gov. This would enable researchers to "trap" the receptor in the expanded conformation, facilitating detailed biochemical and structural studies that are difficult to perform with reversible ligands. This could help in mapping the ligand-binding domain and identifying amino acids crucial for its unique activity.

Computational Chemistry and Molecular Modeling for this compound and Derivatives

The dramatic structural changes induced by DAC binding present a compelling case for the use of computational methods to explore its interaction with the GR rsc.org. Molecular modeling can provide insights that are difficult to obtain through experimental methods alone.

Future computational studies could focus on:

Simulating Pocket Expansion: Molecular dynamics simulations can be employed to model the process of the GR ligand-binding pocket doubling in size upon binding of this compound. This could reveal the energetic landscape of this transition and identify key residue movements that enable such a significant conformational change.

Predicting Derivative Affinity and Activity: The finding that different substitutions on the DAC pyrazole ring lead to vastly different potencies is an ideal scenario for quantitative structure-activity relationship (QSAR) studies rsc.orgnih.gov. Computational models could be built to predict the binding affinity and transcriptional activity of novel, unsynthesized derivatives of this compound, thereby guiding the design of more selective and potent GR modulators.

Modeling Non-Genomic Interactions: As potential non-genomic targets are identified, computational docking and simulation can be used to model the interaction of this compound with these proteins, helping to formulate hypotheses about its receptor-independent mechanisms of action.

Development of Advanced In Vitro Models for Mechanistic Studies

To fully understand the biological effects of this compound, it is essential to move beyond traditional 2D cell cultures and utilize more physiologically relevant systems nih.gov. Advanced in vitro models can provide a more accurate picture of how the compound functions in the context of human tissues.

Future directions in this area include:

Organ-on-a-Chip Systems: Microphysiological systems, such as gut-liver-on-a-chip models, can be used to study the compound's effects in a multi-organ context, providing insights into its metabolism and potential interactions between different cell types nih.gov.

3D Spheroid and Organoid Cultures: Developing 3D culture models from patient-derived cells could allow for the study of this compound's efficacy in a more personalized and disease-relevant context nih.gov. For instance, studying its effects on 3D cultures of immune cells and synovial fibroblasts could provide deeper insights into its anti-inflammatory mechanisms.

High-Throughput Screening with Advanced Models: Integrating these advanced models into high-throughput screening platforms would enable the rapid testing of a library of this compound derivatives nih.gov. This could accelerate the discovery of new compounds with improved therapeutic profiles, such as enhanced selectivity for gene repression over activation, potentially leading to fewer side effects.

Data on Deacylcortivazol and Derivatives

The following table summarizes key quantitative findings related to Deacylcortivazol (DAC) and its analogues from preclinical research, providing a basis for future investigation into this compound.

| Compound/Derivative Class | Finding | Potency/Concentration Detail | Reference |

| Deacylcortivazol (DAC) | Comparative Potency | Up to 40-fold more potent than dexamethasone in certain activity measures. | rsc.org |

| Deacylcortivazol (DAC) | Receptor-Independent Cytotoxicity | Effect observed at 1 µM, a concentration 50 times higher than that needed for GR saturation. | nih.gov |

| DAC-like C-21 Thioethers | Effect of Pyrazole Substitution | Elimination of the fluorene group or substitution with -OMe rendered compounds tens to hundreds of fold less transcriptionally potent. | rsc.orgnih.gov |

| DAC with C-17α Furoate | Enhanced GR Potency | Addition of a C-17α furoate group in place of the C-17α hydroxyl group enhanced GR potency through improved gene regulation. | rsc.orgnih.gov |

常见问题

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing Deacylcortivazol 21-mesylate?

- Methodology : Synthesis should address solubility challenges by testing polar aprotic solvents (e.g., DMF, DMSO) or co-solvent systems. Purity can be validated via HPLC with UV detection, while structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry. For analogs like dexamethasone 21-mesylate, limited solubility in common organic solvents (e.g., THF) has been reported to reduce yields, necessitating solvent optimization .

- Experimental Design : Include controls for side reactions (e.g., hydrolysis of the mesylate group) and validate synthetic intermediates with melting point analysis or FT-IR.

Q. How can researchers evaluate the stability of this compound under experimental conditions?

- Methodology : Conduct accelerated stability studies in buffers (pH 4–9) and organic solvents at 4°C, 25°C, and 37°C. Monitor degradation via LC-MS and compare with dexamethasone 21-mesylate, which shows stability in aqueous solutions but decomposes under prolonged basic conditions .

- Data Interpretation : Use kinetic modeling (e.g., first-order decay) to estimate half-life. Include antioxidant additives (e.g., BHT) if oxidative degradation is observed.

Q. What assays are recommended for determining glucocorticoid receptor (GR) binding affinity?

- Methodology : Use competitive binding assays with [³H]dexamethasone as the tracer. For covalent ligands like dexamethasone 21-mesylate, pre-incubate GR-containing lysates with this compound, then measure displacement of radioactive tracer. Calculate IC₅₀ values and normalize to reference agonists .

- Controls : Include excess cortisol to confirm specificity of covalent binding .

Advanced Research Questions

Q. How can partial agonist and antagonist activities of this compound be distinguished in GR activation studies?

- Experimental Design : Use dual-reporter assays (e.g., GREtkLuc) in CV-1 or HeLa cells. Compare transcriptional activation at low (1–10 nM) vs. high (1–10 µM) concentrations. Dexamethasone 21-mesylate exhibits partial agonist activity (~30% of maximal dexamethasone response) at high concentrations while acting as an antagonist at lower doses .

- Data Contradiction Resolution : Normalize activity to maximal dexamethasone response and validate with GR knockout models to exclude off-target effects .

Q. What experimental approaches resolve contradictions in DNA binding kinetics between covalent and noncovalent GR complexes?

- Methodology : Perform DNA-cellulose pellet assays under varying NaCl concentrations (0.1–0.4 M). Covalent complexes (e.g., dexamethasone 21-mesylate-bound GR) dissociate at lower salt concentrations than noncovalent complexes, indicating reduced DNA affinity .

- Advanced Techniques : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (kₐ, kₐ) for both complex types .

Q. How can covalent labeling efficiency of GR be optimized using this compound under proteolytic conditions?

- Protocol Optimization : Treat GR lysates with trypsin (1:100 w/w) for limited proteolysis, then incubate with [³H]this compound. Analyze labeled fragments via SDS-PAGE and autoradiography. For dexamethasone 21-mesylate, labeling efficiency correlates with retained steroid-binding capacity in 16-kDa receptor fragments .

- Troubleshooting : Include protease inhibitors post-digestion and validate fragment size with Western blotting against GR-specific antibodies .

Q. What statistical models are appropriate for analyzing dose-dependent dual activity (agonist/antagonist) in GR signaling?

- Analysis Framework : Fit data to a biphasic sigmoidal model using nonlinear regression (e.g., GraphPad Prism). For dexamethasone 21-mesylate, EC₅₀ for agonist activity is ~10-fold higher than IC₅₀ for antagonist effects .

- Validation : Replicate experiments in primary cells (e.g., hepatocytes) to assess tissue-specific responses .

Q. What controls are critical for minimizing nonspecific binding in radiolabeled this compound assays?

- Best Practices : Pre-block GR with 100-fold excess nonradioactive dexamethasone to quantify nonspecific binding. Use size-exclusion chromatography to separate free ligand from receptor-bound complexes .

- Advanced Validation : Perform crosslinking studies (e.g., BS³) to confirm covalent adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。